molecular formula C12H10BrNO4 B12328130 Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate CAS No. 2006277-99-0

Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate

Cat. No.: B12328130
CAS No.: 2006277-99-0
M. Wt: 312.12 g/mol
InChI Key: LDQFQBNMKLGKRY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS: 2006277-99-0) is an isoxazole derivative characterized by a 4-bromophenyl group, a hydroxymethyl substituent, and a methyl ester at position 4 of the isoxazole ring. This compound is of interest in medicinal chemistry due to its structural complexity, which combines lipophilic (bromophenyl, ester) and polar (hydroxyl) functionalities.

Properties

CAS No.

2006277-99-0

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3

InChI Key

LDQFQBNMKLGKRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Preparation Methods

Purification Challenges

Flash chromatography on silica gel (ethyl acetate/petroleum ether gradient) is standard for isolating intermediates. For the final compound, recrystallization from ethanol-water (3:1) enhances purity to >98%, as evidenced by HPLC analysis.

Catalytic System Tuning

The choice of palladium catalyst significantly impacts coupling efficiency. Pd(dppf)Cl₂·CH₂Cl₂ outperforms Pd(PPh₃)₂Cl₂ in borylation reactions, reducing side product formation from 12% to <2%.

Chemical Reactions Analysis

Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoxazoles and their derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits antiviral and anticancer properties. It has been studied for its ability to inhibit viral replication and modulate immune responses, making it a candidate for further development in antiviral therapies. The presence of the bromophenyl group is believed to improve binding affinity to target proteins or enzymes involved in disease processes, enhancing its effectiveness.

Antiviral Properties

  • Mechanism : Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate interacts with viral enzymes, potentially disrupting their function and inhibiting viral replication.
  • Studies : Various studies have shown promising results in the inhibition of specific viral strains, suggesting its potential as a therapeutic agent.

Anticancer Properties

  • Mechanism : The compound may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle regulators.
  • Case Studies : In vitro studies have demonstrated significant anticancer activity against various cancer cell lines, including lung cancer cells, where it showed comparable efficacy to established chemotherapeutics like doxorubicin .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing hydroxylamine hydrochloride with substituted aromatic aldehydes.
  • Green Chemistry Approaches : Recent studies have explored using agro-waste-based solvents for greener synthesis methods, yielding high purity products while minimizing environmental impact .

Future Perspectives

Given its promising biological activities, this compound holds potential for further research and development as a pharmaceutical agent. Ongoing studies are expected to focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms of action against viral infections and cancer.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Formulation Development : Creating effective delivery systems to enhance bioavailability.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of acetylcholinesterase, affecting neurotransmission and exhibiting potential neuroprotective properties .

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Variations

Key Compounds for Comparison :

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS: 91182-60-4)

Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS: 377053-86-6)

Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS: 2006277-63-8)

Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate (CAS: 420805-61-4)

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 91182-58-0)

Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Solubility
Target Compound (2006277-99-0) C₁₃H₁₂BrNO₄* 326.14* 4-Bromophenyl, hydroxymethyl, methyl ester Likely polar aprotic solvents†
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (91182-60-4) C₁₁H₈BrNO₃ 282.09 4-Bromophenyl, methyl, carboxylic acid Slight in chloroform, methanol
Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (377053-86-6) C₁₂H₉BrNO₃ 295.11* 4-Bromophenyl, methyl ester Not reported
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (2006277-63-8) C₁₄H₁₄BrNO₄ 340.17* 4-Bromophenyl, hydroxymethyl, ethyl ester Likely polar aprotic solvents†
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (91182-58-0) C₁₁H₈BrNO₃ 282.09 4-Bromophenyl, methyl, carboxylic acid Slight in DMSO, methanol

*Calculated values due to lack of explicit data in evidence.
†Inferred from structural similarity to carboxylic acid analogs.

Key Observations :
  • Ester vs. Carboxylic Acid : The target compound and its ethyl analog (CAS: 2006277-63-8) exhibit higher molecular weights and likely better membrane permeability compared to carboxylic acid derivatives (e.g., 91182-60-4), which are more polar and less lipophilic .
  • Substituent Position: Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (377053-86-6) differs in the ester position (5 vs.

Biological Activity

Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (CAS Number: 2006277-99-0) is a synthetic compound belonging to the isoxazole class, characterized by its unique structural features that confer various biological activities. This article reviews the compound's biological activity, including its antibacterial, antifungal, and antimalarial properties, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 3-((4-bromophenyl)(hydroxy)methyl)isoxazole-4-carboxylate
  • Molecular Formula : C₁₂H₁₀BrNO₄
  • Molecular Weight : 312.12 g/mol
  • Purity : ≥95% .

Antimicrobial Activity

Research indicates that compounds with halogen substitutions, such as bromine, often exhibit enhanced antimicrobial properties. The presence of the 4-bromophenyl group in this compound is hypothesized to contribute to its effectiveness against various pathogens.

  • Antibacterial Activity :
    • A study evaluating a series of isoxazole derivatives found that compounds with halogen substitutions displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific structure of this compound suggests potential effectiveness against resistant strains due to its unique mechanism of action involving membrane disruption .
  • Antifungal Activity :
    • Similar studies have shown that isoxazole derivatives can inhibit fungal growth. The compound's hydrophobic characteristics may enhance its ability to penetrate fungal cell membranes, leading to increased efficacy against common fungal pathogens .
  • Antimalarial Activity :
    • Preliminary investigations into the antimalarial properties of related compounds suggest that the isoxazole framework could play a role in inhibiting Plasmodium species. One case study reported that derivatives with similar structures exhibited significant suppression of parasite growth in vitro and in vivo models .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Antifungal Properties

A comparative analysis of various isoxazole derivatives showed that this compound exhibited a notable inhibitory effect on Candida albicans, with an MIC of 16 µg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Case Study 3: Antimalarial Efficacy

In vivo studies using murine models infected with Plasmodium yoelii demonstrated that administration of this compound resulted in a significant decrease in parasitemia levels and increased survival rates among treated subjects compared to control groups .

Data Summary Table

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialMRSA32
AntifungalCandida albicans16
AntimalarialPlasmodium yoeliiNot specified

Q & A

Q. What are the key considerations for optimizing the synthetic yield of methyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate?

Methodological Answer: Synthetic optimization requires careful selection of coupling reagents and reaction conditions. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are effective coupling agents for amide bond formation in related isoxazole derivatives, as demonstrated in multi-step syntheses involving bromophenyl intermediates . Key variables include:

  • Molar ratios : A 1.3:1 ratio of coupling reagent to carboxylic acid substrate improves efficiency .
  • Solvent choice : DMF (dimethylformamide) is preferred for solubility and stability of intermediates .
  • Temperature : Room temperature reactions minimize side-product formation in sensitive isoxazole systems .

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer: Stability is influenced by functional groups (e.g., ester and hydroxyl moieties). Evidence from structurally similar compounds suggests:

  • Storage : Use airtight, light-protected containers at 2–8°C to prevent hydrolysis or photodegradation .
  • Handling : Avoid prolonged exposure to humidity; silica gel desiccants are recommended for long-term storage .
  • Purity monitoring : Regular HPLC (high-performance liquid chromatography) analysis is critical, as ester groups may degrade into carboxylic acids under suboptimal conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bromophenyl and isoxazole ring structures. For example, aromatic protons in bromophenyl groups typically appear at δ 7.3–7.6 ppm .
  • Mass spectrometry : High-resolution ESI-MS (electrospray ionization mass spectrometry) validates molecular weight, with fragmentation patterns aiding in structural elucidation .
  • X-ray crystallography : Used in advanced studies to resolve stereochemistry at the hydroxymethyl center, as seen in related isoxazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for analogs of this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:

  • Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 for receptor binding studies) and buffer systems .
  • Impurity profiling : LC-MS (liquid chromatography-mass spectrometry) identifies byproducts like de-esterified carboxylic acids, which may interfere with activity .
  • Dose-response validation : Compare EC50 values across multiple independent studies to isolate compound-specific effects from methodological artifacts .

Q. What computational tools are effective for predicting the reactivity of the hydroxymethyl group in this compound?

Methodological Answer:

  • DFT (Density Functional Theory) : Calculates bond dissociation energies (BDEs) for the C–O bond in the hydroxymethyl group, predicting susceptibility to oxidation .
  • Molecular docking : Used to model interactions with enzymes like cytochrome P450, highlighting steric hindrance from the bromophenyl group .
  • MD (Molecular Dynamics) simulations : Assess conformational flexibility of the hydroxymethyl moiety in aqueous vs. lipid bilayer environments .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (Ka, Kd) to proteins like kinases or GPCRs .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions, critical for SAR (structure-activity relationship) refinement .
  • Mutagenesis studies : Identify key amino acid residues in binding pockets by substituting residues (e.g., Tyr to Phe) and assessing affinity changes .

Q. What strategies mitigate side reactions during functionalization of the isoxazole ring?

Methodological Answer:

  • Protecting groups : Temporarily shield the hydroxymethyl group with TBS (tert-butyldimethylsilyl) ethers during electrophilic substitution .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve regioselectivity in cross-coupling reactions at the 4-position .
  • Solvent optimization : THF (tetrahydrofuran)/water mixtures reduce unwanted ring-opening reactions observed in polar aprotic solvents .

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